

Spectroscopic Profile of 2,2-Bis(3-aminophenyl)hexafluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis(3-aminophenyl)hexafluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile chemical intermediate, **2,2-Bis(3-aminophenyl)hexafluoropropane**. Known for its role in the synthesis of high-performance polymers such as polyimides, a thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document compiles available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, presents detailed experimental protocols for acquiring such data, and offers visualizations to aid in the interpretation of the molecular structure and its spectroscopic correlations.

Molecular Structure and Properties

2,2-Bis(3-aminophenyl)hexafluoropropane, with the CAS number 47250-53-3, is an aromatic diamine characterized by two aminophenyl groups linked by a hexafluoroisopropylidene bridge.^[1] This unique structure, particularly the electron-withdrawing hexafluoroisopropylidene group, imparts desirable properties to the polymers derived from it, including enhanced thermal stability, chemical resistance, and solubility.

Chemical Structure:

- IUPAC Name: 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dianiline
- Molecular Formula: C₁₅H₁₂F₆N₂
- Molecular Weight: 334.26 g/mol

Spectroscopic Data

While comprehensive, publicly available peak-listed data is often found within specialized spectral databases, this section summarizes the expected spectroscopic behavior of **2,2-Bis(3-aminophenyl)hexafluoropropane** and provides links to accessible spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **2,2-Bis(3-aminophenyl)hexafluoropropane** by providing information on the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the amino and the hexafluoroisopropylidene groups on the phenyl rings.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will correspond to the carbons of the phenyl rings, the quaternary carbon of the isopropylidene group, and the carbons of the trifluoromethyl groups.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Table 1: Summary of Expected NMR Data

Nucleus	Expected Chemical Shift Range (ppm)	Key Features
^1H	6.0 - 7.5 (Aromatic), 3.0 - 5.0 (Amine)	Complex multiplets for aromatic protons, broad singlet for amine protons.
^{13}C	110 - 150 (Aromatic), 60 - 70 (Quaternary C), 120 - 130 (CF_3)	Signals for substituted and unsubstituted aromatic carbons, a characteristic quaternary carbon signal, and a quartet for the CF_3 carbons due to C-F coupling.
^{19}F	-60 to -75	A singlet corresponding to the six equivalent fluorine atoms.

Note: Specific chemical shifts are dependent on the solvent and the spectrometer frequency used.

Spectra for **2,2-Bis(3-aminophenyl)hexafluoropropane** can be viewed on platforms such as PubChem, which aggregates data from various sources.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of **2,2-Bis(3-aminophenyl)hexafluoropropane** will exhibit characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the strong C-F bonds of the hexafluoroisopropylidene group.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400 - 3500	N-H stretch	Primary Amine (-NH ₂)
3000 - 3100	C-H stretch	Aromatic C-H
1600 - 1620	N-H bend	Primary Amine (-NH ₂)
1450 - 1600	C=C stretch	Aromatic Ring
1100 - 1350	C-F stretch	Trifluoromethyl (-CF ₃)
800 - 900	C-H bend	Aromatic C-H (out-of-plane)

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and FTIR spectra of **2,2-Bis(3-aminophenyl)hexafluoropropane**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,2-Bis(3-aminophenyl)hexafluoropropane**.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: A range covering 0-10 ppm is typically sufficient.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the ^1H field strength.
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Spectral Width: A range covering 0-200 ppm.
- Instrument Parameters (^{19}F NMR):
 - Spectrometer: Corresponding frequency for the ^1H field strength.
 - Pulse Program: Standard single-pulse sequence, often without proton decoupling.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
 - Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -100 ppm).
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Identify and list the peak positions (chemical shifts) for all spectra.

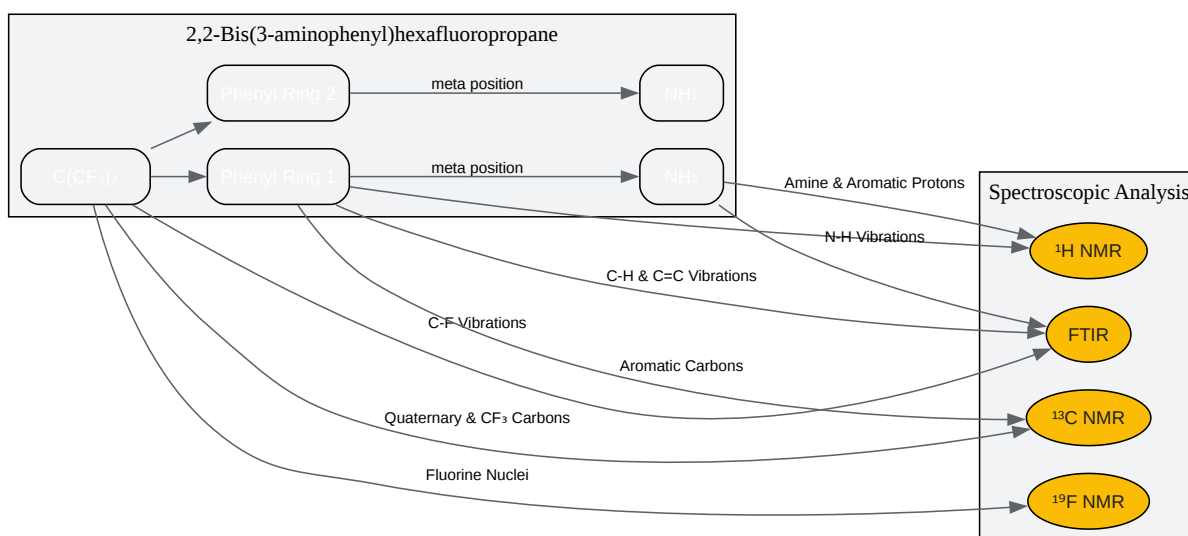
FTIR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2,2-Bis(3-aminophenyl)hexafluoropropane** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: Collect a background spectrum of the empty sample compartment or a blank KBr pellet.

- Data Acquisition and Processing:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of the significant absorption bands.

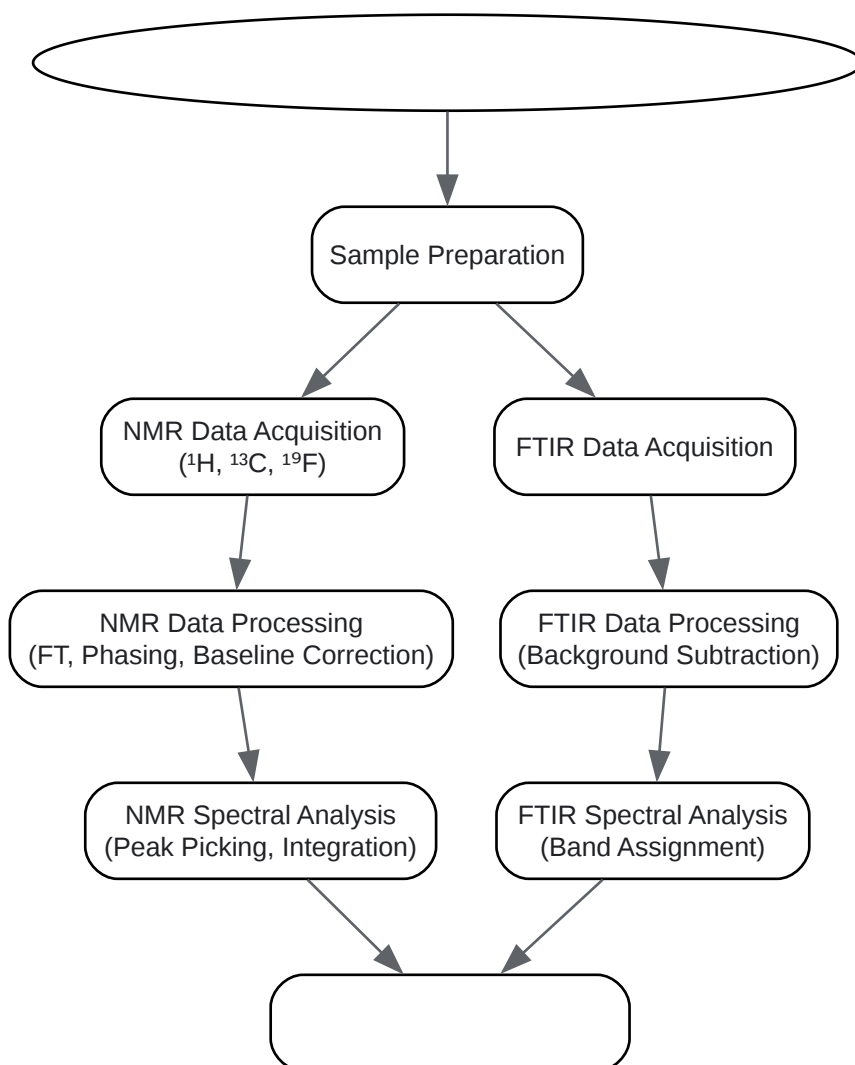
Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **2,2-Bis(3-aminophenyl)hexafluoropropane**.



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Caption: Molecular structure and corresponding spectroscopic correlations.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. scbt.com [scbt.com]
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